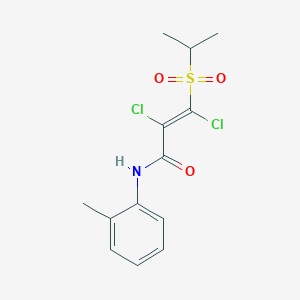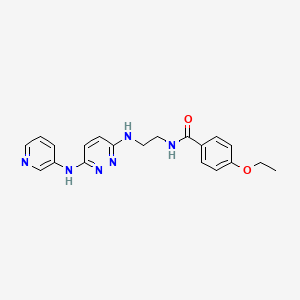
(E)-2,3-dichloro-3-(isopropylsulfonyl)-N-(2-methylphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,3-dichloro-3-(isopropylsulfonyl)-N-(2-methylphenyl)-2-propenamide, or (E)-2,3-DCIP, is a chiral sulfonamide derivative with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical experiments, and as an inhibitor in biological systems. This compound has been studied extensively in recent years, and its unique properties have made it an invaluable tool for scientists in a variety of fields. In
科学研究应用
(E)-2,3-DCIP has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical experiments, and as an inhibitor in biological systems. In organic synthesis, (E)-2,3-DCIP has been used as a chiral auxiliary in the synthesis of optically active compounds. It has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of peptides and proteins. In biochemical experiments, (E)-2,3-DCIP has been used as a chiral ligand for the asymmetric transfer hydrogenation of ketones. In biological systems, (E)-2,3-DCIP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.
作用机制
The mechanism of action of (E)-2,3-DCIP is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is involved in the transmission of nerve signals. When (E)-2,3-DCIP binds to the active site of the enzyme, it inhibits its activity and prevents the transmission of nerve signals. This inhibition of acetylcholinesterase activity is believed to be the mechanism of action of (E)-2,3-DCIP in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2,3-DCIP are not fully understood. However, studies have shown that the compound has anticholinesterase activity, meaning that it can inhibit the activity of the enzyme acetylcholinesterase. Inhibition of acetylcholinesterase activity can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the body. For example, it can lead to increased muscle contractions and increased alertness. In addition, studies have shown that (E)-2,3-DCIP can also act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
The advantages of (E)-2,3-DCIP for lab experiments include its high selectivity and low toxicity. It is a highly selective inhibitor of the enzyme acetylcholinesterase, and it has been shown to have low toxicity in laboratory animals. In addition, (E)-2,3-DCIP is relatively inexpensive and easy to obtain, making it a cost-effective reagent for use in lab experiments. However, there are some limitations to using (E)-2,3-DCIP for lab experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous systems. In addition, (E)-2,3-DCIP is not very stable in solution, and it can degrade over time.
未来方向
There are a number of potential future directions for (E)-2,3-DCIP. One potential direction is the development of new synthetic methods for the preparation of the compound. In addition, further research could be done to explore the biochemical and physiological effects of (E)-2,3-DCIP and to develop new applications for the compound. Finally, further studies could be done to explore the potential therapeutic applications of (E)-2,3-DCIP, such as its potential use as an anticholinesterase agent or as an inhibitor of the enzyme lipoxygenase.
合成方法
(E)-2,3-DCIP can be synthesized via a multi-step reaction sequence starting from 2-methylphenylacetic acid. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride and triethylamine to form 2-methylphenylsulfonyl chloride. This intermediate is then reacted with isopropanol to produce (E)-2,3-dichloro-3-(isopropylsulfonyl)-N-(2-methylphenyl)-2-propenamide. This reaction is typically carried out in anhydrous acetonitrile at a temperature of 110°C.
属性
IUPAC Name |
(E)-2,3-dichloro-N-(2-methylphenyl)-3-propan-2-ylsulfonylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-8(2)20(18,19)12(15)11(14)13(17)16-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,16,17)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKWGVQMXLVTR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(S(=O)(=O)C(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C(/S(=O)(=O)C(C)C)\Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)
![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)




![N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide](/img/structure/B2657453.png)
![1-({[5-(5-Chloro-2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2657454.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2657455.png)

![[4-[(2-Chloropyridine-4-carbonyl)oxymethyl]phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2657460.png)
![Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2657462.png)
![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)